

# Methyl 4-nitrobutanoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Methyl 4-nitrobutanoate**

Cat. No.: **B135756**

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## Abstract

**Methyl 4-nitrobutanoate** is a versatile bifunctional molecule containing both a nitro group and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of various nitrogen-containing compounds, including amino acids, lactams, and other biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of **methyl 4-nitrobutanoate**, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**Methyl 4-nitrobutanoate** is a clear, yellow to amber liquid.<sup>[1]</sup> Its core chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	147.13 g/mol	<a href="#">[2]</a>
CAS Number	13013-02-0	<a href="#">[2]</a>
Appearance	Clear yellow to amber liquid	<a href="#">[1]</a>
Boiling Point	106-110 °C at 9 mmHg	<a href="#">[2]</a>
Density	1.149 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index (n <sup>20</sup> /D)	1.438	<a href="#">[2]</a>
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.	<a href="#">[3]</a>
Flash Point	85 °C (185 °F) - closed cup	<a href="#">[4]</a>

## Synthesis

A common and straightforward method for the synthesis of **methyl 4-nitrobutanoate** is the Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as sulfuric acid.

## Experimental Protocol: Fischer Esterification of 4-Nitrobutyric Acid

Materials:

- 4-nitrobutyric acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Saturated aqueous sodium bicarbonate solution

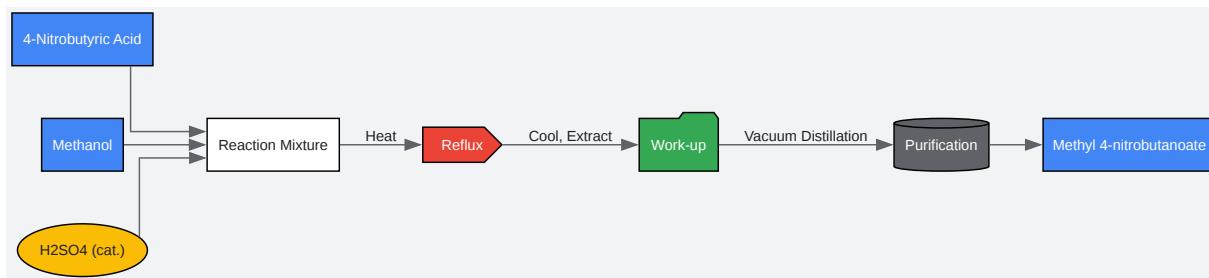
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate or diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).
- **Acid Catalysis:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude

## methyl 4-nitrobutanoate.

- Purification: The crude product can be purified by vacuum distillation to obtain the final product.



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**Figure 1:** Synthetic workflow for **methyl 4-nitrobutanoate** via Fischer esterification.

## Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization and purity assessment of **methyl 4-nitrobutanoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:
  - A singlet for the methyl ester protons (-OCH<sub>3</sub>) at approximately 3.7 ppm.
  - A triplet for the methylene protons adjacent to the nitro group (-CH<sub>2</sub>NO<sub>2</sub>) at approximately 4.4 ppm.
  - A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>-) around 2.2 ppm.

- A triplet for the methylene protons adjacent to the ester group (-CH<sub>2</sub>COOCH<sub>3</sub>) at approximately 2.5 ppm.
- <sup>13</sup>C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:
  - The carbonyl carbon of the ester at approximately 172 ppm.
  - The carbon attached to the nitro group at approximately 75 ppm.
  - The methyl carbon of the ester at approximately 52 ppm.
  - The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-nitrobutanoate** will exhibit characteristic absorption bands for its functional groups:

- Nitro Group (NO<sub>2</sub>): Strong asymmetric and symmetric stretching vibrations around 1550 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.[5]
- Ester Group (C=O): A strong carbonyl stretching band in the region of 1750-1730 cm<sup>-1</sup>.[5]
- Ester Group (C-O): Stretching vibrations in the 1300-1000 cm<sup>-1</sup> region.[5]
- Alkyl C-H: Stretching vibrations in the 3000-2850 cm<sup>-1</sup> range.[5]

## Mass Spectrometry (MS)

In mass spectrometry, **methyl 4-nitrobutanoate** is expected to undergo fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH<sub>3</sub>) or the entire ester group. For nitroalkanes, the loss of the nitro group (NO<sub>2</sub>) is a characteristic fragmentation. The molecular ion peak (M<sup>+</sup>) may be observed, but its intensity can vary.

## Reactivity and Synthetic Applications

The dual functionality of **methyl 4-nitrobutanoate** allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

## Reactions Involving the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a route to  $\gamma$ -amino esters and their derivatives, such as pyrrolidones.

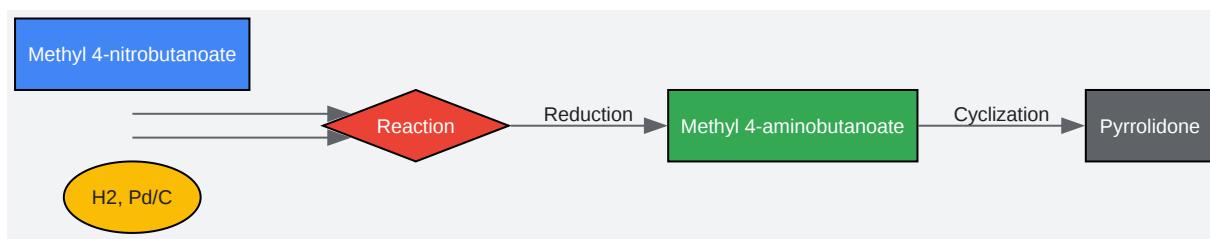
### Experimental Protocol: Reduction of **Methyl 4-nitrobutanoate**

#### Materials:

- **Methyl 4-nitrobutanoate**
- Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)
- Hydrogen source (e.g., Hydrogen gas or ammonium formate)
- Solvent (e.g., Methanol or Ethanol)
- Filtration apparatus

#### Procedure (Catalytic Hydrogenation):

- Dissolve **methyl 4-nitrobutanoate** in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
- Add a catalytic amount of Pd/C (typically 5-10 mol%).
- Pressurize the vessel with hydrogen gas (typically 1-5 atm).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).
- Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobutanoate.

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**Figure 2:** Reduction of the nitro group and subsequent cyclization.

The  $\alpha$ -protons to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or ketones to form  $\beta$ -nitro alcohols.<sup>[6]</sup> This reaction is a powerful tool for C-C bond formation.<sup>[6]</sup>

#### Experimental Protocol: Henry Reaction with an Aldehyde

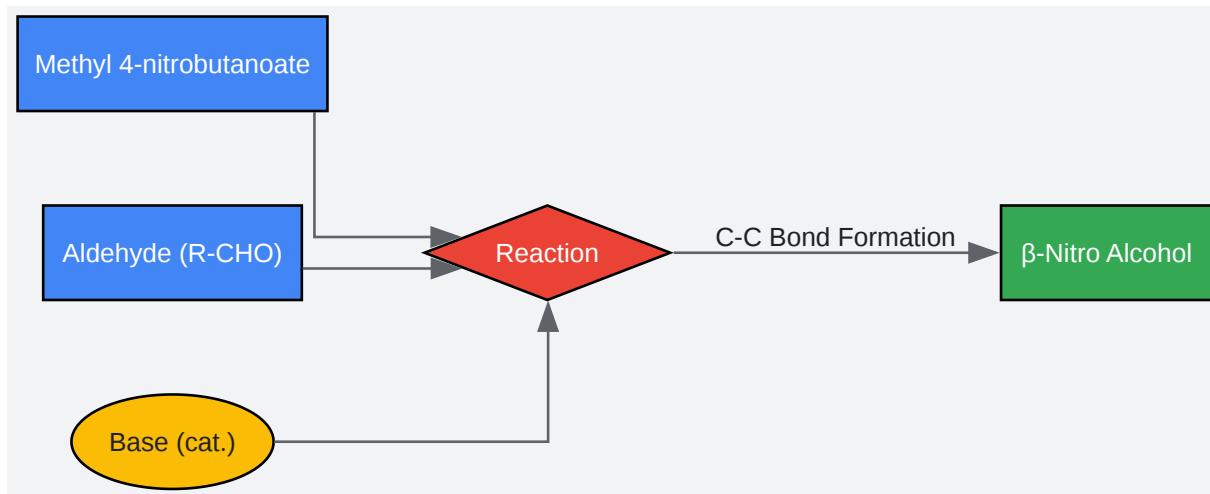
##### Materials:

- **Methyl 4-nitrobutanoate**
- Aldehyde (e.g., benzaldehyde)
- Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)
- Solvent (e.g., THF,  $\text{CH}_2\text{Cl}_2$ )

##### Procedure:

- Dissolve **methyl 4-nitrobutanoate** and the aldehyde in the chosen solvent.
- Add a catalytic amount of the base to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous  $\text{NH}_4\text{Cl}$ ).

- Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude  $\beta$ -nitro alcohol, which can be further purified by chromatography.



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**Figure 3:** The Henry reaction of **methyl 4-nitrobutanoate** with an aldehyde.

The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group via the Nef reaction.<sup>[7]</sup> This involves the formation of a nitronate salt followed by acidic hydrolysis.<sup>[7]</sup>

## Reactions Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions such as hydrolysis, amidation, and reduction.

- Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (4-nitrobutyric acid).
- Amidation: Reaction with amines can form the corresponding amides.
- Reduction: Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) will reduce the ester to a primary alcohol. Note that  $\text{LiAlH}_4$  can also reduce the nitro group.

## Safety and Handling

**Methyl 4-nitrobutanoate** should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.<sup>[8]</sup> Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

## Conclusion

**Methyl 4-nitrobutanoate** is a synthetically useful building block with two distinct and reactive functional groups. Its ability to participate in a variety of chemical transformations, including reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester manipulations, makes it a valuable precursor for the synthesis of a diverse range of target molecules in the fields of pharmaceutical and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

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